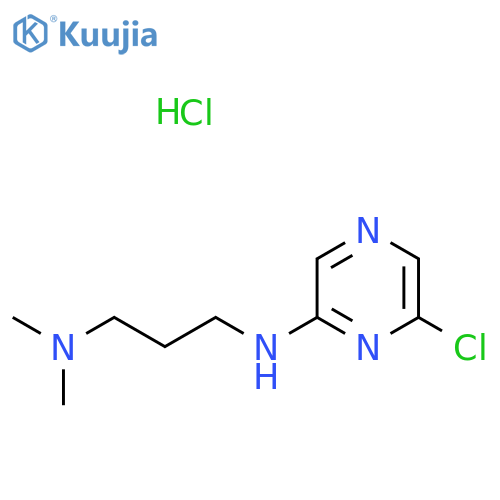Cas no 1220017-46-8 (N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)

1220017-46-8 structure
商品名:N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
CAS番号:1220017-46-8
MF:C9H16Cl2N4
メガワット:251.156139373779
CID:4687710
N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
- N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride
- {3-[(6-chloropyrazin-2-yl)amino]propyl}dimethylamine hydrochloride
-
- インチ: 1S/C9H15ClN4.ClH/c1-14(2)5-3-4-12-9-7-11-6-8(10)13-9;/h6-7H,3-5H2,1-2H3,(H,12,13);1H
- InChIKey: PMEAIGRYHDEWNI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=CC(=N1)NCCCN(C)C.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 154
- トポロジー分子極性表面積: 41
N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM334961-1g |
N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride |
1220017-46-8 | 95%+ | 1g |
$167 | 2023-01-19 | |
| Chemenu | CM334961-5g |
N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride |
1220017-46-8 | 95%+ | 5g |
$500 | 2023-01-19 | |
| Chemenu | CM334961-5g |
N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride |
1220017-46-8 | 95%+ | 5g |
$459 | 2021-08-18 |
N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1220017-46-8 (N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride) 関連製品
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
